Cas no 1783611-67-5 (1-(4-chloro-3-methoxy-phenyl)cyclopropanol)

1-(4-chloro-3-methoxy-phenyl)cyclopropanol 化学的及び物理的性質
名前と識別子
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- Cyclopropanol, 1-(4-chloro-3-methoxyphenyl)-
- 1-(4-chloro-3-methoxy-phenyl)cyclopropanol
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- MDL: MFCD32264726
- インチ: 1S/C10H11ClO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
- InChIKey: QNAQGCGICXGKSU-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Cl)C(OC)=C2)(O)CC1
1-(4-chloro-3-methoxy-phenyl)cyclopropanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976404-0.1g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1976404-1.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1976404-0.5g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.5g |
$671.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2291-5G |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol |
1783611-67-5 | 95% | 5g |
¥ 23,760.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2291-1G |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol |
1783611-67-5 | 95% | 1g |
¥ 7,920.00 | 2023-04-14 | |
Enamine | EN300-1976404-5.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1976404-10.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1976404-1g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1976404-0.25g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1976404-0.05g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.05g |
$587.0 | 2023-09-16 |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
1-(4-chloro-3-methoxy-phenyl)cyclopropanolに関する追加情報
Professional Introduction to 1-(4-chloro-3-methoxy-phenyl)cyclopropanol (CAS No. 1783611-67-5)
1-(4-chloro-3-methoxy-phenyl)cyclopropanol (CAS No. 1783611-67-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits promising potential in various biochemical and pharmacological applications. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with the cyclopropane moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure, featuring a cyclopropanol group attached to a phenyl ring substituted with a chloro group at the para position and a methoxy group at the meta position, contributes to its distinct chemical properties. The cyclopropane ring, known for its strain and reactivity, can be exploited in designing molecules with enhanced binding affinity to biological targets. This structural motif has been increasingly explored in drug discovery due to its ability to induce conformational constraints that can improve molecule-receptor interactions.
In recent years, there has been a surge in research focusing on the development of novel pharmacophores that incorporate cyclopropane derivatives. The compound 1-(4-chloro-3-methoxy-phenyl)cyclopropanol stands out as a promising candidate due to its unique combination of functional groups. The chloro substituent at the para position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the methoxy group at the meta position provides electronic modulation and potential hydrogen bonding capabilities.
One of the most intriguing aspects of this compound is its potential application in the development of bioactive molecules. The cyclopropane ring's strain energy can be harnessed to facilitate interactions with biological targets, such as enzymes and receptors. This has led to investigations into its role as a key pharmacophore in designing small-molecule inhibitors and modulators. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
The pharmaceutical industry has shown particular interest in leveraging the structural features of 1-(4-chloro-3-methoxy-phenyl)cyclopropanol for drug development. Researchers have explored its potential as an intermediate in synthesizing more complex molecules with improved pharmacokinetic properties. The compound's ability to undergo further functionalization makes it a valuable building block for creating novel therapeutic agents. Additionally, its aromatic core provides opportunities for interactions with aromatic residues in biological targets, which can enhance binding affinity.
In academic research, this compound has been used as a model system to study the effects of structural modifications on biological activity. By varying the substitution patterns on the phenyl ring or introducing different functional groups into the cyclopropane moiety, researchers can gain insights into how these changes influence molecular recognition processes. Such studies are crucial for understanding the principles behind drug design and for developing more effective therapeutic strategies.
The synthesis of 1-(4-chloro-3-methoxy-phenyl)cyclopropanol presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to construct this molecule efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in introducing the desired substituents onto the aromatic ring. These synthetic approaches not only highlight the compound's complexity but also showcase the ingenuity of modern organic chemistry.
The biological evaluation of 1-(4-chloro-3-methoxy-phenyl)cyclopropanol has revealed several promising activities that warrant further investigation. Preclinical studies have indicated potential therapeutic benefits in areas such as pain management and anti-inflammatory responses. The compound's interaction with specific biological pathways suggests that it may modulate key signaling cascades involved in these processes. Further research is needed to fully elucidate its mechanism of action and to assess its potential as a lead compound for drug development.
The growing interest in this compound underscores its significance in medicinal chemistry and pharmacology. As research continues to uncover new applications and synthetic strategies, 1-(4-chloro-3-methoxy-phenyl)cyclopropanol is poised to play a pivotal role in shaping future therapeutic interventions. Its unique structural features offer a rich foundation for innovation, making it a cornerstone in the quest for novel bioactive molecules.
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